2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol
Overview
Description
2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol is a compound that features a benzimidazole ring fused with an amino alcohol group Benzimidazole derivatives are known for their broad range of biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives, followed by subsequent reactions to introduce the amino alcohol group. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.
5,6-Dimethylbenzimidazole: Known for its role as a precursor in the synthesis of vitamin B12.
Uniqueness: 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol is unique due to the presence of the amino alcohol group, which can enhance its solubility and reactivity compared to other benzimidazole derivatives
Properties
IUPAC Name |
2-amino-2-(1H-benzimidazol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h1-4,6,13H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMHBJACFTDJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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